molecular formula C23H27N5 B1680765 Sant-1 CAS No. 304909-07-7

Sant-1

Cat. No. B1680765
M. Wt: 373.5 g/mol
InChI Key: FOORCIAZMIWALX-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SANT-1 is a cell-permeable antagonist that binds directly to Smoothened (Ki = 2.4 nM) and inhibits the Sonic Hedgehog (Shh) signaling pathway . It promotes beta cell differentiation from human embryonic stem cells and blocks the hedgehog signaling pathway leading to inhibition of tumorigenesis and proliferation in cancer lung cells .


Molecular Structure Analysis

The molecular formula of SANT-1 is C23H27N5 . Unfortunately, the detailed molecular structure analysis is not available in the searched resources.


Chemical Reactions Analysis

SANT-1 is known to bind directly to Smoothened, inhibiting the Sonic Hedgehog (Shh) signaling pathway . The exact chemical reactions involved in this process are not specified in the searched resources.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Stem Cell Biology .

Summary of the Application

SANT-1 is used to promote beta cell differentiation from human embryonic stem cells . This is particularly important in the study and potential treatment of diseases like diabetes, where the body’s ability to produce insulin can be compromised.

Methods of Application

While the exact experimental procedures can vary, the general method involves the use of SANT-1 in the culture medium of human embryonic stem cells. The SANT-1 molecule, being a Hedgehog pathway inhibitor, binds directly to Smoothened (a protein involved in the Hedgehog signaling pathway) and inhibits the Sonic Hedgehog (Shh) signaling pathway .

Results or Outcomes

The use of SANT-1 has been shown to promote the differentiation of human embryonic stem cells into beta cells . This could potentially be used in cell replacement therapies for diabetes.

Inhibition of Tumorigenesis and Proliferation in Cancer Lung Cells

Specific Scientific Field

This application is in the field of Cancer Research .

Summary of the Application

SANT-1 is used to block the Hedgehog signaling pathway, leading to the inhibition of tumorigenesis and proliferation in cancer lung cells .

Methods of Application

In cancer research, SANT-1 is typically applied to cancer cell cultures. By binding to Smoothened, SANT-1 inhibits the Sonic Hedgehog (Shh) signaling pathway, which is often implicated in the proliferation of cancer cells .

Results or Outcomes

The blockade of the Hedgehog signaling pathway by SANT-1 has been shown to increase the sensitivity of non-small-cell lung cancer cell lines to epidermal growth factor receptor tyrosine kinase inhibitors . This suggests that SANT-1 could potentially be used in combination with other treatments to improve their efficacy.

Safety And Hazards

SANT-1 should be handled with care to avoid dust formation and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling SANT-1 . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5/c1-19-23(20(2)28(25-19)22-11-7-4-8-12-22)17-24-27-15-13-26(14-16-27)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3/b24-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOORCIAZMIWALX-JJIBRWJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425965
Record name (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sant-1

CAS RN

304909-07-7
Record name (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sant-1
Reactant of Route 2
Sant-1
Reactant of Route 3
Sant-1
Reactant of Route 4
Reactant of Route 4
Sant-1
Reactant of Route 5
Sant-1
Reactant of Route 6
Reactant of Route 6
Sant-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.